

experimental design for KHK-6 in cancer cell co-culture

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Compound of Interest

Compound Name: KHK-6

Cat. No.: B15610408

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The term "**KHK-6**" may refer to different molecules in scientific literature. This document focuses on **KHK-6** as a novel hematopoietic progenitor kinase 1 (HPK1) inhibitor that enhances T-cell activation for cancer immunotherapy.^{[1][2]} The following application notes and protocols provide a template for the experimental design of **KHK-6** in a cancer cell co-culture model and may require optimization based on specific cell lines and research objectives.

Application Notes: Evaluating the Efficacy of KHK-6 in a Cancer Cell Co-culture Model

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation.^{[1][2]} Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.^{[1][2]} **KHK-6** is a novel, potent, and selective ATP-competitive inhibitor of HPK1 that has been shown to enhance T-cell activation and T-cell-mediated killing of cancer cells.^{[1][2]} This document provides a detailed experimental design for evaluating the efficacy of **KHK-6** in a co-culture system of cancer cells and T-cells.

Co-culture models are essential for studying the complex interactions between tumor cells and immune cells within the tumor microenvironment.^{[3][4]} These models allow for the investigation

of how immunomodulatory agents like **KHK-6** can enhance the ability of T-cells to recognize and eliminate cancer cells.

Mechanism of Action

KHK-6 inhibits HPK1 kinase activity, which in turn blocks the phosphorylation of SLP-76 at Ser-376.[1][2] This action prevents the degradation of SLP-76, a key signaling molecule in the T-cell receptor (TCR) pathway, leading to enhanced T-cell activation, cytokine production, and proliferation.[1][2] The enhanced T-cell function is expected to result in increased killing of cancer cells in a co-culture setting.

Experimental Design

This experimental design outlines a co-culture experiment to assess the ability of **KHK-6** to enhance T-cell-mediated cytotoxicity against cancer cells. The experiment will involve co-culturing a selected cancer cell line with human peripheral blood mononuclear cells (PBMCs), which contain T-cells, and treating the co-culture with varying concentrations of **KHK-6**.

Key Experimental Groups:

- Control Group: Cancer cells co-cultured with PBMCs without any treatment.
- Vehicle Control Group: Cancer cells co-cultured with PBMCs and treated with the vehicle (e.g., DMSO) used to dissolve **KHK-6**.
- **KHK-6** Treatment Groups: Cancer cells co-cultured with PBMCs and treated with a range of concentrations of **KHK-6**.
- Cancer Cell Monoculture Controls: Cancer cells cultured alone, with and without **KHK-6** treatment, to assess the direct effect of the compound on cancer cell viability.
- PBMC Monoculture Controls: PBMCs cultured alone, with and without **KHK-6** treatment, to assess the effect of the compound on T-cell viability and activation in the absence of cancer cells.

Data Presentation

The following tables represent expected quantitative data from the proposed experiments.

Table 1: Effect of **KHK-6** on T-Cell Activation Markers in Co-culture

Treatment Group	Concentration (nM)	% CD69+ of CD4+ T-cells	% CD69+ of CD8+ T-cells	% CD25+ of CD4+ T-cells	% CD25+ of CD8+ T-cells
Control	0	5.2 ± 0.8	8.1 ± 1.2	3.5 ± 0.5	6.2 ± 0.9
Vehicle	0	5.5 ± 0.7	8.3 ± 1.1	3.7 ± 0.6	6.5 ± 1.0
KHK-6	10	15.8 ± 2.1	25.4 ± 3.2	12.1 ± 1.8	20.3 ± 2.5
KHK-6	50	35.2 ± 4.5	58.7 ± 6.1	28.9 ± 3.9	45.1 ± 5.3
KHK-6	100	55.6 ± 6.3	75.2 ± 7.9	48.3 ± 5.7	68.9 ± 7.1

Data are presented as mean ± standard deviation.

Table 2: Cytokine Release in Co-culture Supernatants

Treatment Group	Concentration (nM)	IL-2 (pg/mL)	IFN-γ (pg/mL)	TNF-α (pg/mL)
Control	0	50 ± 8	120 ± 15	80 ± 12
Vehicle	0	52 ± 9	125 ± 18	85 ± 14
KHK-6	10	250 ± 30	550 ± 45	320 ± 35
KHK-6	50	800 ± 75	1800 ± 150	1100 ± 90
KHK-6	100	1500 ± 120	3500 ± 280	2100 ± 180

Data are presented as mean ± standard deviation.

Table 3: Cancer Cell Viability in Co-culture

Treatment Group	Concentration (nM)	% Cancer Cell Viability
Control	0	98 ± 2.5
Vehicle	0	97 ± 3.1
KHK-6	10	75 ± 5.6
KHK-6	50	42 ± 4.8
KHK-6	100	21 ± 3.9
Cancer Cells Alone	0	100 ± 1.5
Cancer Cells + KHK-6	100	95 ± 4.2

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Cancer Cell and T-Cell Co-culture Assay

Materials:

- Cancer cell line (e.g., SKOV3, A549)[1]
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **KHK-6** compound
- Vehicle (e.g., DMSO)
- 96-well flat-bottom culture plates
- Flow cytometer

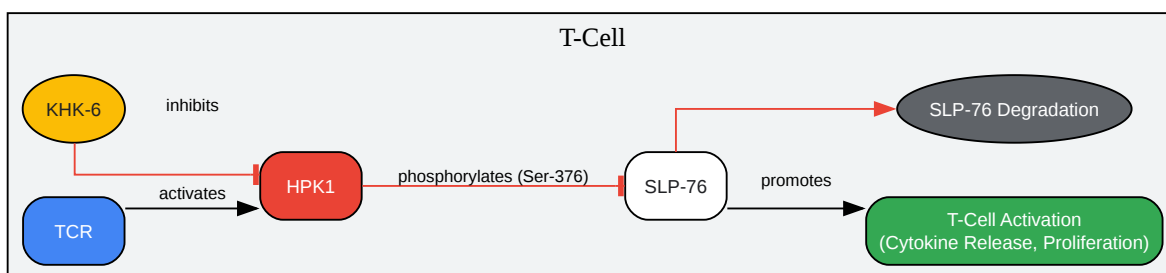
- Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25)
- ELISA kits for cytokine detection (IL-2, IFN- γ , TNF- α)
- Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

- Cell Culture:
 - Culture the cancer cell line in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
 - Thaw and culture human PBMCs in the same medium.
- Co-culture Setup:
 - Seed the cancer cells into a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
 - The next day, add PBMCs to the wells containing cancer cells at an effector-to-target (E:T) ratio of 10:1.
 - Include wells with cancer cells alone and PBMCs alone as controls.
- **KHK-6** Treatment:
 - Prepare serial dilutions of **KHK-6** in culture medium.
 - Add the **KHK-6** dilutions to the appropriate wells.
 - Add vehicle to the vehicle control wells.
- Incubation:
 - Incubate the co-culture plate for 72 hours at 37°C in a 5% CO2 incubator.
- Endpoint Analysis:

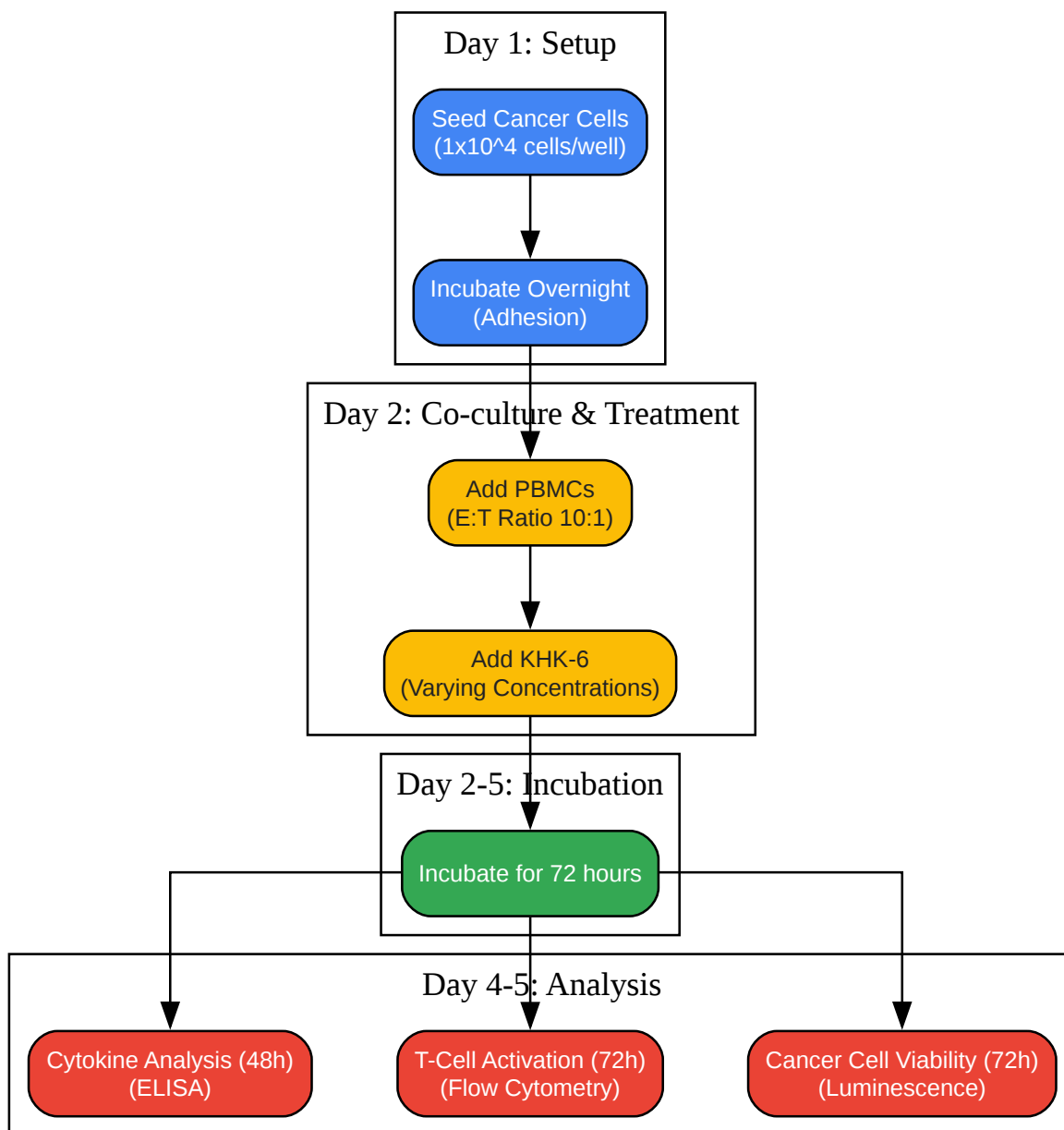
- Cytokine Analysis: After 48 hours, collect the supernatant from each well and measure the concentration of IL-2, IFN- γ , and TNF- α using ELISA kits according to the manufacturer's instructions.
- Flow Cytometry: After 72 hours, harvest the cells from each well. Stain the cells with fluorescently labeled antibodies against CD3, CD4, CD8, CD69, and CD25. Analyze the stained cells using a flow cytometer to determine the percentage of activated T-cells.
- Cancer Cell Viability: After 72 hours, carefully remove the PBMCs by gentle washing. Measure the viability of the remaining adherent cancer cells using a cell viability assay kit according to the manufacturer's instructions.

Visualizations



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Caption: HPK1 signaling pathway and the inhibitory action of **KHK-6**.



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Caption: Experimental workflow for **KHK-6** in a cancer cell co-culture model.

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